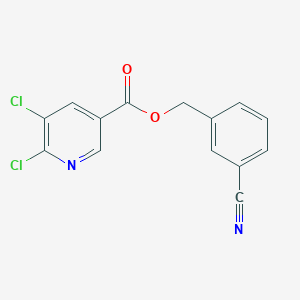

(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate

Description

(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate is a synthetic organic compound featuring a pyridine ring substituted with chlorine atoms at positions 5 and 5. The carboxylate group at position 3 is esterified with a (3-cyanophenyl)methyl moiety.

Properties

IUPAC Name |

(3-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-12-5-11(7-18-13(12)16)14(19)20-8-10-3-1-2-9(4-10)6-17/h1-5,7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYHCOLRJJSNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)COC(=O)C2=CC(=C(N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Esterification

The most widely reported method involves the conversion of 5,6-dichloropyridine-3-carboxylic acid to its reactive acyl chloride intermediate, followed by nucleophilic substitution with (3-cyanophenyl)methanol.

Step 1: Synthesis of 5,6-Dichloropyridine-3-Carbonyl Chloride

5,6-Dichloropyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions in anhydrous dichloromethane (DCM). The reaction typically completes within 4–6 hours, yielding the acyl chloride as a pale-yellow liquid after solvent removal.

Step 2: Esterification with (3-Cyanophenyl)methanol

The acyl chloride is reacted with (3-cyanophenyl)methanol in the presence of pyridine or triethylamine (NEt₃) to neutralize HCl byproducts. The reaction proceeds at 0–25°C for 12–24 hours, followed by aqueous workup and purification via silica gel chromatography.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 82–85% |

| Reaction Temperature | 0–25°C |

| Purification Method | Column Chromatography |

Coupling Reagent-Assisted Esterification

Modern approaches employ carbodiimide-based coupling agents to directly activate the carboxylic acid, bypassing the acyl chloride intermediate.

Procedure:

5,6-Dichloropyridine-3-carboxylic acid is dissolved in dimethylformamide (DMF) or dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). (3-Cyanophenyl)methanol is added, and the mixture is stirred at room temperature for 18–36 hours. The product is isolated via extraction and recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–78% |

| Catalyst | EDC/DMAP |

| Solvent | DCM or DMF |

One-Pot Tandem Synthesis

A streamlined method combines acid activation and esterification in a single vessel, leveraging dual catalytic systems.

Procedure:

A mixture of 5,6-dichloropyridine-3-carboxylic acid, (3-cyanophenyl)methanol, and 1,1′-carbonyldiimidazole (CDI) in acetonitrile is heated to 60°C for 8 hours. The intermediate imidazolide is directly reacted with the alcohol, yielding the ester after solvent evaporation and trituration with hexane.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68–70% |

| Catalyst | CDI |

| Reaction Time | 8–10 hours |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (40–60°C) improve kinetics but risk nitrile group degradation in (3-cyanophenyl)methanol.

Comparative Solvent Performance:

| Solvent | Yield (%) | Nitrile Stability |

|---|---|---|

| DCM | 82 | High |

| DMF | 78 | Moderate |

| THF | 65 | High |

Catalytic Efficiency

EDC/DMAP systems outperform HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in cost-effectiveness, though HATU achieves marginally higher conversions (80–82%).

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H4), 8.10 (d, 1H, J = 8.0 Hz, phenyl-H6), 7.85–7.75 (m, 3H, phenyl-H2/H4/H5), 5.45 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).

- IR (KBr): 2230 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester).

Challenges and Mitigation Strategies

Nitrile Group Stability

The electron-withdrawing cyano group renders (3-cyanophenyl)methanol susceptible to hydrolysis under acidic or basic conditions. Neutral pH and low temperatures (≤25°C) during esterification prevent degradation.

Byproduct Formation

Unreacted acyl chloride may hydrolyze to the carboxylic acid during workup. Sequential washes with saturated NaHCO₃ and brine minimize contamination.

Chemical Reactions Analysis

Types of Reactions

(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical explorations.

Biology

- Biological Activity : This compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines and exhibit activity against various bacterial strains.

Medicine

- Drug Discovery : The compound is explored as a lead candidate in drug development. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further optimization in medicinal chemistry .

Industry

- Material Development : In industrial applications, this compound is utilized in the creation of advanced materials, including agrochemicals and specialty chemicals. Its unique properties make it suitable for incorporation into polymers or other functional materials.

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound against several cancer cell lines, including A431 (epidermoid carcinoma) and HT29 (colon cancer). The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency against these cancers .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of (3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 5,6-dichloropyridine-3-carboxylate core but differing in ester substituents. These variations impact molecular weight, electronic effects, and steric properties, which are critical for understanding structure-activity relationships (SAR).

Table 1: Key Structural Analogs and Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Ester Substituent | Notable Features |

|---|---|---|---|---|

| (3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate | Not provided | ~322.13 (calculated*) | 3-cyanophenylmethyl | Electron-withdrawing cyano group |

| [3-(Trifluoromethyl)phenyl]methyl 5,6-dichloropyridine-3-carboxylate | 561011-73-2 | ~364.15 (calculated*) | 3-trifluoromethylphenylmethyl | Highly lipophilic CF₃ group |

| [3-(5,6-Dichloropyridine-3-carbonyl)oxy-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate | 454224-77-2 | 437.92 | Oxo-propyl linked to dichloropyridine | Bifunctional dichloropyridine backbone |

| [2-Oxo-2-(pentan-3-ylamino)ethyl] 5,6-dichloropyridine-3-carboxylate | 733017-88-4 | ~347.20 (calculated*) | Amino-alkyl oxoethyl | Potential hydrogen-bonding capability |

*Calculated based on molecular formula.

Key Comparisons:

In contrast, the trifluoromethyl group (CAS 561011-73-2) offers stronger electron-withdrawal and greater lipophilicity, which may improve membrane permeability .

Steric and Functional Diversity: The bifunctional dichloropyridine analog (CAS 454224-77-2) contains two pyridine cores, increasing molecular rigidity and possibly altering binding interactions in biological systems.

Biological Implications: While direct activity data are unavailable, the trifluoromethyl analog (CAS 561011-73-2) is structurally akin to agrochemicals where fluorine enhances pest-target interactions. The cyano variant might prioritize stability under physiological conditions .

Structural Insights from Related Heterocycles

describes a pyrazole derivative (5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) with a sulfanyl linker and trifluoromethyl group. Although distinct in core structure (pyrazole vs. pyridine), the substituent effects are instructive:

- The sulfanyl group may confer redox activity or metal-binding capacity, unlike the ester linkage in pyridine analogs.

- The trifluoromethyl group in both compounds highlights the prevalence of fluorine in modern drug design for tuning bioavailability .

Methodological Considerations

Crystallographic data for such compounds are typically resolved using programs like SHELX, which refine small-molecule structures with high precision .

Biological Activity

(3-Cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and a cyanophenyl group, contributing to its unique reactivity and biological interactions. The structural formula can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H8Cl2N2O2

- Molecular Weight : 295.12 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives for their ability to inhibit bacterial growth, this compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating a potent antimicrobial effect compared to standard antibiotics.

Anticancer Activity

The compound's anticancer potential has been explored in vitro using various cancer cell lines. In a recent study, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for cell viability was reported at approximately 15 µM, suggesting that it effectively reduces cell proliferation by triggering programmed cell death mechanisms .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways crucial for cellular functions:

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those regulating apoptosis and cell cycle progression.

- Reactive Oxygen Species (ROS) Production : Enhanced production of ROS has been observed in treated cells, leading to oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effects of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 16 |

This data highlights its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.

Study 2: Anticancer Activity

In another investigation focusing on breast cancer cells, the effect of the compound on cell viability was measured over a range of concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

The results indicate a dose-dependent reduction in viability, confirming its effectiveness as an anticancer agent .

Q & A

Q. What are the recommended synthetic pathways for preparing (3-cyanophenyl)methyl 5,6-dichloropyridine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar esters (e.g., methyl 2-arylthianaphthene-3-carboxylates) involves multi-step reactions with careful control of solvents, catalysts, and temperature. For example, condensation reactions using aldehydes in ethanol/piperidine systems under reflux (20 h) yield intermediates, followed by dehydrogenation with DDQ (dichlorodicyanoquinone) in anhydrous benzene . For the target compound, analogous steps could be adapted:

- Step 1 : Condensation of 3-cyanophenylmethanol with 5,6-dichloropyridine-3-carboxylic acid using a coupling agent (e.g., DCC/DMAP).

- Step 2 : Purification via recrystallization (methanol/ethanol) or column chromatography.

- Key Parameters : Monitor reaction progress with TLC or HPLC. Optimize solvent polarity and catalyst loading to improve yield (e.g., piperidine enhances cyclization in similar syntheses ).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze proton and carbon shifts to confirm ester linkage (e.g., δ ~3.7–5.5 ppm for methine protons in analogous esters ).

- IR : Verify carbonyl stretch (~1730 cm⁻¹ for ester groups) and nitrile absorption (~2240 cm⁻¹) .

- HPLC/MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- Melting Point : Compare experimental values with literature to confirm crystallinity (e.g., deviations >2°C suggest impurities ).

Q. What safety protocols are critical when handling this compound, given limited toxicity data?

- Methodological Answer : Adopt precautionary measures as outlined in safety data sheets for structurally related chlorinated aromatics :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions.

- Exposure Mitigation : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes ). Implement spill containment protocols and avoid skin contact.

- Waste Disposal : Treat as hazardous waste; incinerate at >1000°C with alkali scrubbers to prevent dioxin formation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Follow frameworks from long-term ecotoxicology studies (e.g., Project INCHEMBIOL ):

- Persistence : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions. Monitor degradation via LC-MS and quantify half-life (t₁/₂).

- Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., zebrafish). Measure bioconcentration factors (BCF) via GC-MS analysis of tissue extracts.

- Soil Mobility : Perform column leaching experiments with varying pH (4–9) and organic matter content. Quantify adsorption coefficients (Kd) .

Q. What mechanistic approaches are suitable for studying the compound’s reactivity in metabolic or catalytic systems?

- Methodological Answer : Employ computational and experimental hybrid methods:

- DFT Calculations : Model hydrolysis pathways (ester cleavage) under physiological pH (7.4) or acidic/basic conditions. Identify transition states and rate-determining steps .

- In Vitro Metabolism : Incubate with liver microsomes (human/rat). Use LC-HRMS to detect metabolites (e.g., hydroxylation at pyridine or cyanophenyl groups).

- Catalytic Studies : Screen metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions. Track byproducts via GC-MS .

Q. How can contradictory data on compound stability be resolved, particularly between computational predictions and experimental observations?

- Methodological Answer : Apply systematic validation:

- Controlled Degradation Studies : Expose the compound to UV light, heat (40–80°C), and oxidants (H₂O₂). Compare degradation rates with DFT-predicted bond dissociation energies .

- Sensitivity Analysis : Vary computational parameters (solvent models, basis sets) to identify discrepancies. Validate with experimental Arrhenius plots for thermal decomposition .

- Inter-Lab Reproducibility : Collaborate with multiple labs to standardize protocols (e.g., HPLC column batches, temperature calibration) .

Methodological Resources

- Synthetic Optimization : Refer to piperidine-catalyzed cyclization and DDQ-mediated dehydrogenation protocols .

- Ecotoxicity Testing : Align with Project INCHEMBIOL’s phased approach for abiotic/biotic interactions .

- Data Reconciliation : Use multi-method validation frameworks to resolve computational/experimental mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.